2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-1-2-3(9)6-5(11)7-4(2)10/h1-2H,(H2,6,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZMCSABBNRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326021 | |
| Record name | 2,4,6-Trioxohexahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-60-9 | |
| Record name | Hexahydro-2,4,6-trioxo-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 522690 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trioxohexahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde
De Novo Synthesis of the 2,4,6-Trioxo-1,3-diazinane Core
De novo synthesis refers to the creation of complex molecules from simpler precursors. numberanalytics.com In the context of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde, this involves the initial formation of the barbituric acid ring system followed by or concurrent with the introduction of the aldehyde functionality.
Cyclization Reactions for Ring Formation
The foundational structure of this compound is barbituric acid. The classical synthesis of barbituric acid involves the condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea (B33335). wikipedia.orgslideshare.netcutm.ac.in This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the barbiturate (B1230296) ring. cutm.ac.in The reactivity of the active methylene (B1212753) group in diethyl malonate is key to this transformation. wikipedia.org
The general mechanism for this cyclization is a condensation reaction that results in the formation of the heterocyclic pyrimidine (B1678525) ring. slideshare.net While the parent barbituric acid itself is not pharmacologically active, it serves as the fundamental building block for a vast number of derivatives. wikipedia.orgnih.gov
Introduction of the Carbaldehyde Functionality at the 5-Position
To synthesize this compound de novo, a substituted malonic ester bearing a protected or precursor aldehyde group is required for the cyclization with urea. A multi-step synthetic route can be employed, starting from a molecule like ethyl p-tolylacetate. thieme-connect.deresearchgate.net This process can involve several key transformations:
Reaction with diethyl carbonate under basic conditions. thieme-connect.deresearchgate.net
Bromination of the benzylic position followed by a Sommelet reaction to introduce the aldehyde functionality. thieme-connect.deresearchgate.net
Protection of the newly formed aldehyde, for example, with ethylene (B1197577) glycol. thieme-connect.deresearchgate.net
Finally, condensation of the resulting substituted diethyl malonate with urea in the presence of a base like sodium ethoxide to form the barbituric acid ring. thieme-connect.deresearchgate.net Subsequent deprotection of the aldehyde yields the target compound. thieme-connect.deresearchgate.net
This step-by-step approach allows for the controlled construction of the molecule with the desired functionality at the 5-position.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient pathway to complex molecules. nih.govnih.gov While direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs are extensively used to further elaborate the structure of barbituric acid and its derivatives. mdpi.com These reactions often utilize the reactivity of the C-5 position of the barbituric acid ring. For instance, barbituric acid can participate in MCRs with aldehydes and other nucleophiles to generate diverse heterocyclic systems. mdpi.commdpi.com
Functionalization of Existing Barbituric Acid Derivatives to Yield this compound
An alternative and often more direct approach to this compound involves the functionalization of a pre-existing barbituric acid or a related derivative. The acidity of the hydrogen atoms at the 5-position of the barbituric acid ring makes this position susceptible to electrophilic substitution. wikipedia.org
Direct Formylation Strategies
Direct formylation involves the introduction of a formyl group (-CHO) onto the barbituric acid ring. One of the most common methods for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comijpcbs.com This reaction typically employs a formylating agent generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com The resulting electrophilic species, a chloroiminium ion (Vilsmeier reagent), then reacts with the electron-rich barbituric acid to introduce the formyl group after hydrolysis. chemistrysteps.com
However, direct Vilsmeier-Haack formylation of some barbituric acid derivatives, such as 5-phenylbarbituric acid, has been reported to be unsuccessful, necessitating more complex, multi-step approaches. thieme-connect.deresearchgate.net
Knoevenagel Condensation Pathways and Related Methodologies
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. wikipedia.org While this reaction is more commonly used to react barbituric acid with various aldehydes to form 5-arylidenebarbituric acids, the principles can be applied in reverse thinking for synthetic design. sid.iracs.orgorientjchem.org
The reactivity of barbituric acid in Knoevenagel-type reactions highlights the nucleophilic character of the C-5 position. mdpi.com This reaction is often catalyzed by a weak base and can be promoted by methods such as microwave irradiation to achieve high yields and short reaction times. sid.ir
The following table summarizes the key synthetic reactions discussed:
| Reaction Name | Description | Starting Materials Example | Product |
| Barbituric Acid Synthesis | Condensation reaction to form the core heterocyclic ring. | Diethyl malonate, Urea | Barbituric Acid |
| Vilsmeier-Haack Reaction | Direct formylation of an aromatic or electron-rich ring. | Barbituric Acid, DMF, POCl₃ | This compound |
| Knoevenagel Condensation | Condensation of an active methylene compound with an aldehyde. | Barbituric Acid, Aromatic Aldehyde | 5-Arylidenebarbituric Acid |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound, also known as 5-formylbarbituric acid, is benefiting from modern synthetic strategies that offer improvements in yield, purity, and environmental impact over traditional methods.
Catalysis in this compound Synthesis
The introduction of a formyl group onto the barbituric acid scaffold is a key synthetic challenge. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for barbituric acid. organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.comwikipedia.org The resulting electrophilic iminium salt then reacts with the electron-rich barbituric acid ring to introduce the formyl group precursor, which is subsequently hydrolyzed to yield the final aldehyde. chemistrysteps.comwikipedia.org
While the classic Vilsmeier-Haack conditions are effective, research has explored various catalytic systems to improve reaction outcomes. Both acidic and basic catalysts play crucial roles in different synthetic routes. For instance, in the synthesis of related 5-arylidine barbituric acids, which involves a Knoevenagel condensation, weakly basic amines like piperidine (B6355638) are often used as catalysts. wikipedia.org Conversely, acidic catalysts such as boric acid have also been shown to be effective for similar condensations. mdpi.com
Heterogeneous catalysts are gaining traction due to their ease of separation and potential for reuse, aligning with green chemistry principles. For the synthesis of 5-arylidine barbituric acid derivatives, a variety of heterogeneous catalysts have been investigated, including silica (B1680970) sodium carbonate nanoparticles, researchgate.net copper oxide nanoparticles, isca.me and Bi₂O₃ nanostructures. frontiersin.org Although not directly applied to the formylation to produce this compound, these studies on related Knoevenagel condensations suggest the potential for developing heterogeneous catalytic systems for its synthesis.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to barbituric acid derivatives is an active area of research. mdpi.comresearchgate.net Chiral bifunctional thiosquaramides have been successfully employed as organocatalysts for the enantioselective conjugate addition of barbituric acids to nitroalkenes, demonstrating the potential to create chiral barbiturate derivatives with high enantioselectivity. nsf.gov While not a direct formylation, this highlights the applicability of organocatalysis in functionalizing the C5 position of barbituric acid.
Table 1: Catalytic Approaches in the Synthesis of Barbituric Acid Derivatives
| Catalytic Approach | Catalyst Example | Reaction Type | Relevance to this compound Synthesis |
| Classical Reagent | POCl₃/DMF | Vilsmeier-Haack Formylation | Direct synthesis route. organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org |
| Base Catalysis | Piperidine | Knoevenagel Condensation | Applicable to derivatives, suggesting potential for base-catalyzed formylation strategies. wikipedia.org |
| Acid Catalysis | Boric Acid | Knoevenagel Condensation | Alternative catalytic system for related reactions. mdpi.com |
| Heterogeneous Catalysis | CuO Nanoparticles | Knoevenagel Condensation | Potential for developing recyclable catalysts for the synthesis. isca.me |
| Organocatalysis | Chiral Thiosquaramides | Michael Addition | Demonstrates potential for asymmetric functionalization at the C5 position. nsf.gov |
Green Chemistry Approaches
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including derivatives of barbituric acid.
Solvent-Free and Aqueous Medium Reactions: A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free synthesis, often employing grinding or mechanochemistry, has been successfully used for the Knoevenagel condensation of aromatic aldehydes with barbituric acid to produce 5-arylidine barbituric acid derivatives. tsijournals.com These reactions can be catalyzed by simple salts like sodium acetate (B1210297) and offer advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. tsijournals.com The use of water as a solvent is another key green approach. The synthesis of spiro-oxindoles involving barbituric acids has been effectively carried out in aqueous media. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating organic reactions. The synthesis of 5-acylbarbituric acids has been achieved under solvent-free microwave conditions, providing a convenient and efficient methodology. niscpr.res.in Microwave-assisted synthesis has also been employed for preparing various barbituric and thiobarbituric acid derivatives. buet.ac.bd Similarly, ultrasound has been utilized to enhance reaction rates. Ultrasound-assisted Knoevenagel condensation reactions have been reported for the synthesis of various α,β-unsaturated compounds, and this technique has been applied to the rapid synthesis of barbituric acid derivatives, often leading to significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov
Electrochemical Methods: While specific examples for the electrochemical synthesis of this compound are not widely reported, electrochemical methods represent a promising green alternative for organic synthesis. These methods can reduce the need for chemical oxidizing or reducing agents, thereby minimizing waste.
Table 2: Green Chemistry Approaches in the Synthesis of Barbituric Acid Derivatives
| Green Chemistry Approach | Conditions/Catalyst | Reaction Type | Advantages |
| Solvent-Free | Grinding, Sodium Acetate | Knoevenagel Condensation | Reduced waste, simple workup. tsijournals.com |
| Aqueous Medium | Water | Spiro-oxindole Synthesis | Environmentally benign solvent. researchgate.net |
| Microwave-Assisted | Solvent-free | Acylation | Rapid heating, shorter reaction times. niscpr.res.in |
| Ultrasound-Assisted | Silica Sodium Carbonate NPs | Knoevenagel Condensation | Enhanced reaction rates, high yields. researchgate.net |
High-Throughput and Continuous Flow Synthesis Methodologies
The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput and continuous flow synthesis techniques.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are inherently suited for high-throughput synthesis due to their efficiency and convergence. Barbituric acid is a versatile building block in various MCRs, leading to the rapid generation of diverse and complex heterocyclic structures. nih.gov While a direct MCR for this compound is not common, the principles of MCRs can be applied to generate libraries of 5-substituted barbituric acids for further functionalization.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. While the continuous flow synthesis of this compound has not been specifically detailed in the literature, the synthesis of related compounds using flow reactors is an area of active research. The development of continuous flow processes for the synthesis of barbituric acid derivatives could lead to more efficient and scalable production methods.
Reactivity and Mechanistic Investigations of 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde
Reactivity of the Carbaldehyde Moiety at the 5-Position
The aldehyde functional group attached to the C5 position of the barbituric acid ring is a key site for various chemical modifications. Its reactivity is characteristic of aldehydes, including oxidation, reduction, and nucleophilic addition, allowing for the synthesis of a diverse array of derivatives.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2,4,6-trioxo-1,3-diazinane-5-carboxylic acid (also known as 5-carboxybarbituric acid). This transformation is a standard aldehyde oxidation. While specific studies on 5-formylbarbituric acid are not extensively detailed in common literature, the reaction can be achieved using various conventional oxidizing agents known to convert aldehydes to carboxylic acids.
Typical reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder agents like hydrogen peroxide. The choice of reagent is crucial to avoid unwanted side reactions on the sensitive diazinane ring. For instance, related heterocyclic aldehydes have been successfully oxidized under controlled conditions. The synthesis of 5-aryl-2H-1,2,3-triazole-4-carboxylic acid from the corresponding carbaldehyde has been accomplished using hydrogen peroxide.
Table 1: Potential Reagents for Oxidation of this compound
| Reagent | Product | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2,4,6-Trioxo-1,3-diazinane-5-carboxylic acid | Strong oxidant; reaction conditions must be carefully controlled. |
| Jones Reagent (CrO₃/H₂SO₄) | 2,4,6-Trioxo-1,3-diazinane-5-carboxylic acid | Powerful oxidant, typically used for a wide range of aldehyde oxidations. |
Reduction Reactions to Hydroxymethyl or Methyl Groups
The carbaldehyde moiety can undergo reduction to form either a primary alcohol (hydroxymethyl group) or a fully reduced methyl group. The outcome of the reduction depends on the choice of reducing agent and the reaction conditions.
Partial reduction to the corresponding alcohol, 5-hydroxymethylbarbituric acid, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. More complex reducing systems, like the Meerwein-Ponndorf-Verley reduction using aluminum isopropoxide, are also viable methods for converting aldehydes to alcohols.
Complete reduction of the formyl group to a methyl group (yielding 5-methylbarbituric acid) requires more vigorous conditions or a multi-step approach. One common strategy involves a two-step sequence: initial reduction to the hydroxymethyl derivative, followed by conversion of the alcohol to a leaving group (e.g., a tosylate or halide) and subsequent reductive cleavage. Alternatively, a one-pot reductive alkylation using aldehydes in the presence of a reducing agent like Hantzsch dihydropyridines under microwave irradiation has been used to prepare 5-benzylated barbituric acids, suggesting a pathway for such transformations.
Table 2: Potential Reagents for Reduction of this compound
| Reagent(s) | Product | Type of Reduction |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 5-Hydroxymethylbarbituric acid | Partial (to alcohol) |
| Aluminum Isopropoxide | 5-Hydroxymethylbarbituric acid | Partial (to alcohol) |
| 1. NaBH₄, 2. TsCl/Py, 3. LiAlH₄ | 5-Methylbarbituric acid | Complete (to methyl) |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the aldehyde group is highly susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A prominent reaction in this class is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound. wikipedia.org This reaction is a cornerstone for carbon-carbon bond formation. wikipedia.orgmdpi.com While this compound is itself often the product of a formylation reaction on barbituric acid's active methylene C5 position, its aldehyde group can, in turn, serve as the electrophile for another Knoevenagel condensation with a different active methylene compound. wikipedia.orgrltsc.edu.in
This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and can be accelerated using various methods, including microwave irradiation. rltsc.edu.inresearchgate.net The condensation results in the formation of an α,β-unsaturated system conjugated with the barbituric acid ring. wikipedia.org
Furthermore, the aldehyde can react with primary amines to form Schiff bases (imines). Simple and effective procedures have been described for generating 5-acylbarbituric acids and subsequently transforming them into the corresponding Schiff bases through condensation with amino acids or into phenylhydrazones with nitrophenylhydrazines. researchgate.net
Table 3: Examples of Nucleophilic Addition and Condensation Reactions
| Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|
| Diethyl Malonate | Piperidine, Ethanol (B145695), Reflux | Knoevenagel Condensation Product |
| Cyanoacetic Acid | Acetic Acid, Ethanol, RT | Knoevenagel Condensation Product rltsc.edu.in |
| ω-Aminoalkanoic Acids | High Yield Condensation | Schiff Base researchgate.net |
Chemical Transformations of the Diazinane Ring System
The diazinane ring of this compound possesses its own distinct reactivity, primarily centered on the acidic protons of the nitrogen atoms and the potential for tautomeric shifts.
Nucleophilic Substitution Reactions on the Ring
The most common nucleophilic substitution reactions involving the barbituric acid ring system occur at the nitrogen atoms. The hydrogens on the N1 and N3 atoms are acidic and can be deprotonated by a base to form a nucleophilic barbiturate (B1230296) anion. This anion can then react with various electrophiles, most notably in N-alkylation reactions. tifr.res.in
Alkylation is typically carried out by treating the barbituric acid derivative with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate. mdpi.com This allows for the introduction of one or two alkyl groups at the N1 and N3 positions. The reactivity of the barbiturate anion is influenced by the substituents on the ring; for instance, electron-donating groups can increase nucleophilicity. mdpi.com
While C-alkylation at the 5-position is a competing reaction for unsubstituted barbituric acid, the presence of the formyl group at C5 in this compound directs alkylation primarily to the nitrogen atoms.
Table 4: General Conditions for N-Alkylation of Barbituric Acid Derivatives
| Reagent Type | Base | Solvent | Product |
|---|---|---|---|
| Alkyl Halide (R-X) | K₂CO₃ | Ethanol | N-Alkyl or N,N'-Dialkyl Barbiturate |
Acid-Base Equilibria and Tautomerism Studies
Barbituric acid and its derivatives are characterized by complex acid-base and tautomeric equilibria. Barbituric acid itself is notably acidic, with a pKa around 4.0, due to the stabilization of the resulting carbanion at the C5 position by the two adjacent carbonyl groups and resonance within the ring. wikipedia.org
The presence of a substituent at the C5 position, as in this compound, removes this primary source of acidity, making the N-H protons the most acidic sites. The pKa of N-substituted barbiturates is typically in the range of 7-8. taylorandfrancis.com
This compound exists in a dynamic equilibrium between several tautomeric forms. The primary form is the tri-keto structure. However, it can undergo keto-enol tautomerism, where a proton from the ring migrates to an adjacent carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond (an enol). It can also exhibit lactam-lactim tautomerism, where an N-H proton migrates to a carbonyl oxygen, creating a C=N double bond within the ring. taylorandfrancis.com
Table 5: Acidic and Tautomeric Properties of Barbituric Acid Derivatives
| Property | Description | pKa Range | Influencing Factors |
|---|---|---|---|
| Acidity (unsubstituted C5) | Highly acidic C-H proton at C5. | ~4.0 wikipedia.org | Resonance stabilization of carbanion. |
| Acidity (N-H) | Acidic imide protons. | ~7-8 taylorandfrancis.com | Main acidic sites in C5-substituted derivatives. |
| Keto-Enol Tautomerism | Equilibrium between tri-keto and enol forms. | N/A | Solvent, electronic nature of C5 substituent. researchgate.net |
| Lactam-Lactim Tautomerism | Equilibrium between amide and imidic acid forms. | N/A | pH (Lactam favored in acid, Lactim in base). taylorandfrancis.com |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound is paramount for controlling reaction outcomes and designing novel synthetic routes. Key to this is the kinetic analysis of its reaction pathways and the identification of fleeting intermediates.
Kinetic Analysis of Key Reaction Pathways
While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the kinetics of closely related reactions, such as the Knoevenagel condensation of other activated methylene compounds, provide a valuable framework for understanding its reactivity. The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.
In a relevant study, the kinetics of the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid were investigated. mdpi.com The reaction was found to follow a pseudo-first-order kinetic model, indicating that the rate of reaction is proportional to the concentration of one of the reactants, while the other is in excess or its concentration remains effectively constant. mdpi.com The rate constant, k, is a crucial parameter that quantifies the rate of a chemical reaction and is influenced by temperature, as described by the Arrhenius equation webflow.comyoutube.comfsu.edu:
k = A e-Ea/RT
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. The activation energy represents the minimum energy required for the reaction to occur. webflow.comfsu.edu By determining the rate constant at different temperatures, the activation energy for the reaction can be calculated. For the condensation of 5-methoxy-1-tetralone with glyoxylic acid, the activation energy was determined to be 43.1014 kJ/mol. mdpi.com
Table 1: Kinetic Parameters for the Knoevenagel Condensation of 5-Methoxy-1-tetralone and Glyoxylic Acid mdpi.com
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | Yield (%) |
| 75 | 348.15 | Value not specified | 90.30 |
| 80 | 353.15 | Value not specified | 93.75 |
| 85 | 358.15 | Value not specified | 94.16 |
Note: While the specific rate constants were not provided in the summary, the study established a pseudo-first-order kinetic model and calculated the activation energy from the temperature dependence of these rates.
It is reasonable to hypothesize that the Knoevenagel-type condensations of this compound with various nucleophiles would also be amenable to similar kinetic analysis. Such studies would be instrumental in optimizing reaction conditions for the synthesis of novel barbiturate derivatives.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational studies can provide significant insights into their structure and role in the reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated based on the established mechanisms of related reactions.
In the context of the Knoevenagel condensation, the reaction is believed to proceed through a series of key intermediates. The initial step typically involves the formation of an enolate from the active methylene compound, in this case, the barbituric acid ring. This enolate then acts as a nucleophile, attacking the carbonyl group of the aldehyde to form an aldol-type addition intermediate. Subsequent dehydration of this intermediate leads to the final α,β-unsaturated product.
One study on the Knoevenagel condensation of barbituric acid with aromatic aldehydes under microwave irradiation on basic alumina (B75360) supports the formation of 5-arylidenebarbituric acids, which are the expected condensation products. sid.ir Another investigation followed the condensation of barbituric acid with 2,2'-dipyridine-4,4'-dicarboxaldehyde using 1H-NMR spectroscopy, which allows for the real-time monitoring of reactant consumption and product formation, and potentially, the detection of stable intermediates. uno.edu
Computational studies on related heterocyclic systems, such as the enzymatic reactions of dihydrouracil, have shown the involvement of intermediates where the ring structure is activated for nucleophilic attack. rsc.org These theoretical models can predict the geometries and energies of potential intermediates and transition states, guiding the experimental search for these transient species.
Techniques such as cryospectroscopy, where reactions are carried out at very low temperatures, can significantly increase the lifetime of intermediates, making them amenable to spectroscopic characterization. nih.gov Furthermore, trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable adduct with an intermediate, can provide indirect but compelling evidence for the existence of that intermediate. While specific applications of these advanced techniques to this compound are not widely reported, they represent powerful tools for future mechanistic investigations.
Table 2: Postulated Intermediates in the Knoevenagel Condensation of this compound
| Intermediate Type | General Structure | Role in Mechanism |
| Enolate | Negatively charged species with the charge delocalized over the barbiturate ring. | Nucleophile that initiates the attack on the aldehyde. |
| Aldol Adduct | Product of the addition of the enolate to the aldehyde carbonyl group. | Precursor to the final dehydrated product. |
| Dehydration Product | The final α,β-unsaturated compound. | Stable end product of the condensation reaction. |
The comprehensive understanding of the reactivity of this compound will undoubtedly be advanced by further detailed kinetic and mechanistic studies, employing a combination of experimental and computational approaches to fully characterize the key reaction pathways and intermediates.
Structural Elucidation and Spectroscopic Characterization of 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
The structural elucidation of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde would rely on a combination of advanced spectroscopic techniques to confirm its molecular structure, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H protons of the diazinane ring, the C5-H proton, and the aldehydic proton. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and aldehyde groups. The N-H protons would likely appear as broad singlets, with their chemical shift being solvent-dependent. The aldehydic proton would resonate at a characteristic downfield position (typically 9-10 ppm). The C5-H proton's chemical shift would be in the region of other methine protons situated between multiple electron-withdrawing groups.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the three carbonyl carbons (C2, C4, C6), the C5 carbon, and the aldehyde carbonyl carbon. The carbonyl carbons of the ring are expected in the range of 150-170 ppm. The aldehyde carbonyl would also appear in the downfield region, typically around 190 ppm. The C5 carbon, attached to the formyl group, would have a chemical shift reflective of its sp³ hybridization and proximity to multiple electronegative atoms and groups.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the C5-H and the aldehyde proton, if any, and HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H, N3-H | Broad, solvent-dependent | - |
| C5-H | ~4.0 - 5.0 | ~50 - 60 |
| Aldehyde C-H | ~9.5 - 10.5 | ~185 - 195 |
| C2, C4, C6 (Carbonyls) | - | ~150 - 170 |
Note: These are predicted values based on analogous structures and require experimental verification.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within the molecule.
IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the three carbonyl groups in the ring and the aldehyde functionality, likely appearing in the region of 1650-1750 cm⁻¹. N-H stretching vibrations would be observed as a broad band around 3200 cm⁻¹. The C-H stretching of the aldehyde group typically appears as a pair of bands near 2850 and 2750 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would be strong in the IR, the less polar C-C and C-H bonds might show stronger signals in the Raman spectrum. The symmetric vibrations of the ring would also be Raman active.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch | 3100 - 3300 (broad) | 3100 - 3300 |
| Aldehyde C-H stretch | 2800 - 2900 & 2700 - 2800 | 2800 - 2900 & 2700 - 2800 |
| C=O stretch (ring & aldehyde) | 1650 - 1750 (strong, multiple bands) | 1650 - 1750 |
| N-H bend | 1550 - 1650 | 1550 - 1650 |
Note: These are predicted values and require experimental verification.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of C₅H₄N₂O₄ is 156 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the formyl group (CHO), carbon monoxide (CO), and cleavage of the barbiturate (B1230296) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The barbiturate ring itself exhibits absorption in the UV region. The presence of the aldehyde chromophore would likely result in n → π* and π → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be dependent on the solvent used and the tautomeric form present in the solution. It is known that barbituric acid derivatives can exist in keto-enol tautomeric forms, which would significantly influence the UV-Vis spectrum.
Crystallographic Analysis and Solid-State Characterization
The solid-state structure of this compound would be definitively determined by X-ray crystallography.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) and Crystal Packing
A detailed analysis of the intermolecular interactions for This compound cannot be provided. Such an analysis would require knowledge of the three-dimensional arrangement of the molecules in the solid state, including:
Hydrogen Bonding: Identification of hydrogen bond donors (N-H groups of the diazinane ring) and acceptors (carbonyl and aldehyde oxygen atoms) and the specific network of these bonds (e.g., chains, sheets, or more complex three-dimensional arrays).
π-Stacking: The potential for interactions between the π-systems of the heterocyclic rings. The geometry of such interactions (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure.
Crystal Packing: A description of how the molecules are arranged in the crystal lattice, including an analysis of the packing efficiency and the role of weaker interactions, such as van der Waals forces.
Without the crystal structure, any discussion on these points would be purely theoretical and not based on experimental evidence for this specific compound.
Polymorphism and Co-crystallization Studies
Information regarding the polymorphism and co-crystallization of This compound is not available.
Polymorphism: This section would typically discuss the existence of different crystalline forms (polymorphs) of the compound, each with a unique crystal structure and potentially different physical properties. The identification and characterization of polymorphs require extensive experimental screening and crystallographic analysis.
Co-crystallization: This subsection would detail any reported attempts to form co-crystals of This compound with other molecules (co-formers). The analysis of the resulting crystal structures would reveal the new set of intermolecular interactions that stabilize the co-crystal.
As no published studies on the polymorphism or co-crystallization of this specific aldehyde derivative of barbituric acid were found, this section cannot be developed.
Theoretical and Computational Studies of 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. For 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde, these methods can predict its electronic structure, stability, and the most probable sites for chemical reactions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. It is widely used to predict the ground-state properties of molecules with a good balance between accuracy and computational cost.
For the parent compound, barbituric acid, DFT calculations have been extensively employed to determine its most stable geometric and electronic structure. These studies consistently show that the tri-keto form is the most stable tautomer in the gas phase. The introduction of a formyl group at the C5 position of the diazinane ring in this compound is expected to influence the electron distribution and geometry of the ring, but the tri-keto tautomer is still predicted to be the most stable form.
Key ground state properties that can be calculated using DFT include bond lengths, bond angles, and dihedral angles. For this compound, the presence of the electron-withdrawing formyl group is anticipated to shorten the C5-C(aldehyde) bond and slightly alter the geometry of the heterocyclic ring compared to barbituric acid.
Table 1: Predicted Ground State Properties of this compound (based on typical DFT results for similar structures)
| Property | Predicted Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.09 g/mol |
| Dipole Moment | Expected to be significant due to polar functional groups |
| Total Energy | Lowest for the tri-keto tautomer |
Molecular Orbital Analysis and Fukui Functions for Reactive Sites
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).
For barbituric acid, the HOMO is typically localized on the pyrimidine (B1678525) ring, while the LUMO is distributed over the carbonyl groups. In this compound, the formyl group, being an electron-withdrawing group, is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
Fukui functions are a concept derived from DFT that helps to identify the most reactive sites in a molecule. mdpi.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com A high value of the Fukui function for nucleophilic attack (f+) indicates a site prone to reaction with nucleophiles, while a high value for electrophilic attack (f-) suggests a site susceptible to reaction with electrophiles. researchgate.net
For this compound, the aldehydic carbon and the carbonyl carbons of the diazinane ring are predicted to be the most electrophilic sites, with high f+ values. The nitrogen atoms and the oxygen atoms of the carbonyl groups would be the primary nucleophilic sites, exhibiting high f- values.
Table 2: Predicted Reactive Sites in this compound
| Site | Predicted Reactivity | Fukui Function Indicator |
| Aldehydic Carbon | Electrophilic (prone to nucleophilic attack) | High f+ |
| Ring Carbonyl Carbons | Electrophilic (prone to nucleophilic attack) | High f+ |
| Carbonyl Oxygens | Nucleophilic (prone to electrophilic attack) | High f- |
| Nitrogen Atoms | Nucleophilic (prone to electrophilic attack) | High f- |
Computational Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data for structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra. For this compound, the aldehydic proton is expected to appear at a significantly downfield chemical shift (around 9-10 ppm) in the ¹H NMR spectrum. The carbonyl carbons would also show characteristic signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ring and the aldehyde group, as well as N-H stretching vibrations.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. The presence of the conjugated system of the formyl group with the diazinane ring is likely to result in absorption bands in the UV region.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and the stability of different forms.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This helps to identify the most stable conformations and the energy barriers between them. nih.gov For this compound, the primary source of conformational flexibility would be the rotation around the C5-C(aldehyde) single bond.
The energy landscape is a plot of the potential energy of the molecule as a function of its conformational coordinates. nih.gov By exploring the energy landscape, one can identify the low-energy regions corresponding to stable conformers and the transition states that connect them. nih.gov For this compound, the energy landscape would likely show two main energy minima corresponding to the different orientations of the formyl group relative to the diazinane ring.
Prediction of Tautomeric Stabilities
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Barbituric acid and its derivatives can exist in several tautomeric forms, including keto-enol and lactam-lactim forms. researchgate.net Computational studies on barbituric acid have consistently shown that the tri-keto form is the most stable tautomer in the gas phase and in non-polar solvents. researchgate.net
For this compound, several tautomeric forms are possible due to the presence of the formyl group and the mobile protons on the nitrogen atoms. DFT calculations can be used to predict the relative energies of these tautomers and thus their relative stabilities. It is highly probable that the tri-keto tautomer remains the most stable form, but the presence of the formyl group could influence the relative energies of the enol forms.
Despite a comprehensive search for scholarly and computational data, no specific theoretical or experimental studies concerning the chemical compound This compound could be identified. The search for information pertaining to its intermolecular interactions, self-assembly simulations, crystal structure, lattice energy, and structure-reactivity relationships did not yield any relevant results for this particular molecule.
The provided search results focused on related but distinct compounds, such as derivatives of 2,4,6-trioxo-1,3,5-triazinane and other heterocyclic systems. For instance, studies were found on the reactivity of 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives researchgate.net, the crystal structures of thiazinone compounds nih.gov, theoretical predictions for 2,4,6-trinitro-1,3,5-triazine (TNTA) nih.gov, and the structure of tris(4,5-dehydro-2,3:6,7-dibenzotropone) beilstein-journals.org. However, none of these sources directly address the theoretical and computational properties of this compound.
Consequently, it is not possible to generate the requested article with scientifically accurate and specific information for the specified sections and subsections, as the foundational research data for this compound appears to be unavailable in the public domain. Further research or synthesis of this specific compound would be required before such an analysis could be conducted and reported.
Derivatives and Analogs of 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde: Synthesis and Chemical Properties
N-Substituted 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde Derivatives (e.g., 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde)
Substitution at the nitrogen atoms of the diazinane ring significantly influences the compound's reactivity and physical properties. The 1,3-dimethyl derivative is a prominent example used in various synthetic applications.
Synthesis and Purification Strategies
The synthesis of N-substituted derivatives of this compound typically begins with an appropriately substituted urea (B33335). The general and well-established method for creating the barbiturate (B1230296) core involves the condensation of a disubstituted malonic ester with urea or its N-substituted analogs. libretexts.org For instance, 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde (B1334597) (also known as 1,3-dimethyl-5-formylbarbituric acid) can be synthesized from 1,3-dimethylurea (B165225) and a suitable three-carbon synthon.
A common synthetic route involves the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the C5 position of N,N'-dimethylbarbituric acid. The reaction typically uses a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Purification of these derivatives is generally achieved through recrystallization from appropriate solvents. The choice of solvent depends on the polarity of the specific derivative. For instance, ethanol (B145695) or aqueous ethanol mixtures are often employed. The purity can be assessed using standard analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR.
Comparative Reactivity and Stability Profiles
N-alkylation of the barbituric acid ring enhances the stability of the molecule. The presence of methyl groups in 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde increases its solubility in organic solvents compared to the unsubstituted parent compound. The electron-donating nature of the methyl groups can also subtly influence the reactivity of the aldehyde and the active methylene (B1212753) position.
The stability of barbiturates can be affected by pH and the presence of other chemicals. For example, some barbiturates are known to decompose in aqueous solutions, and this decomposition can be accelerated by substances like formaldehyde. oup.com However, N,N'-disubstituted derivatives generally exhibit greater stability. The reactivity of the C5-aldehyde in N-substituted derivatives remains high, allowing it to participate readily in condensation reactions to form various Schiff bases and other adducts. irapa.org
Derivatives Modified at the 5-Carbaldehyde Position
The aldehyde group at the C5 position is a key site for chemical modification, leading to a wide range of derivatives with significant synthetic potential.
Synthesis of 5-Alkylidene and 5-Acyl Derivatives
The most common method for synthesizing 5-alkylidene derivatives is the Knoevenagel condensation. isca.me This reaction involves the condensation of the active methylene group of barbituric acid (or its N-substituted derivatives) with various aldehydes. tsijournals.com A wide variety of catalysts can be employed to facilitate this reaction, including environmentally friendly options like sodium acetate (B1210297) under solvent-free grinding conditions, or using copper oxide nanoparticles. isca.metsijournals.com The reaction is often efficient, providing high yields in short reaction times. isca.me
The synthesis of 5-acyl derivatives can be achieved through different strategies. One approach involves the reaction of nitrile sulfides with acyl cyanides, which possess two reactive sites. Studies have shown that the cycloaddition occurs selectively at the cyano group, leading to the formation of 5-acyl-1,2,4-thiadiazoles, demonstrating a method to introduce an acyl group that can be adapted for barbituric systems. arkat-usa.org Another method involves the reaction of N,N-dimethyl barbituric acid with chalcones in the presence of a base like diethylamine (B46881) to yield 5-monoalkylbarbiturate derivatives. irapa.org
Table 1: Synthesis of 5-Arylidine Barbituric Acid Derivatives via Knoevenagel Condensation
Subsequent Transformations and Synthetic Utility
The 5-alkylidene and 5-acyl derivatives of this compound are valuable intermediates in organic synthesis. The double bond in 5-alkylidene derivatives can undergo various reactions, including Michael additions and cycloadditions, to construct more complex molecular architectures. mdpi.com For example, they can react with nucleophiles to form chromeno-based barbituric acid derivatives or participate in multicomponent reactions to yield fused pyrimidine (B1678525) systems. mdpi.com
These derivatives are also used in the synthesis of spirocyclic compounds. For instance, (3+2) cycloaddition reactions between alkylidene barbiturates and other reagents can produce complex heterocyclic systems. mdpi.com The synthetic utility of these compounds is extensive, providing pathways to novel chemical entities with potential applications in various fields of chemistry.
Heterocyclic Ring-Fused Derivatives
The structure of this compound and its derivatives is an excellent platform for the construction of fused heterocyclic systems. These reactions often involve the participation of the aldehyde function and one or both of the adjacent N-H groups (in the case of unsubstituted barbituric acid) or the active methylene carbon.
One of the most significant applications is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net These can be prepared through multicomponent reactions involving an aldehyde, barbituric acid, and urea or thiourea. researchgate.net These reactions can be performed under solvent-free conditions using nanocatalysts, which is an environmentally friendly approach. researchgate.net Similarly, reactions with reagents like aminoguanidine (B1677879) can lead to the formation of pyrimido-triazole based derivatives. mdpi.com
The reaction of barbituric acid derivatives with other bifunctional reagents can lead to a variety of other fused systems. For example, condensation with 2-amino-4H-1,3-thiazin-4-one derivatives can yield dihydropyrimido-thiazine structures. mdpi.com The reaction of tautomeric forms of related compounds with N-(chlorocarbonyl) isocyanate can also lead to the formation of fused pyrimidine-diones. scilit.comresearchgate.net
Table 2: Examples of Fused Heterocyclic Systems from Barbituric Acid Derivatives
Coordination Chemistry and Supramolecular Assemblies
The unique structural features of this compound, namely the barbiturate ring and the aldehyde functional group, allow for a rich and diverse coordination and supramolecular chemistry. The barbiturate moiety offers multiple hydrogen bonding sites and potential metal coordination sites, while the carbaldehyde group can be readily transformed to create more complex ligands. researchgate.net
The 2,4,6-trioxo-1,3-diazinane ring system, a derivative of barbituric acid, is an excellent platform for ligand design. The deprotonated form of the barbiturate ring can act as a ligand, coordinating to metal ions through its oxygen and nitrogen atoms. researchgate.netacademicjournals.org The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. For instance, barbituric acid has been shown to form complexes with a variety of transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). academicjournals.orgnih.gov
The carbaldehyde group at the 5-position significantly expands the possibilities for ligand design. It can be used as a synthetic handle to introduce a wide range of other functional groups through condensation reactions, most notably to form Schiff bases. researchgate.net These Schiff base derivatives can act as multidentate ligands, capable of forming stable complexes with various metal ions. The resulting metal complexes can exhibit diverse geometries, such as square planar, tetrahedral, and octahedral, depending on the coordination number of the metal and the nature of the ligands. researchgate.net
Below is a table summarizing representative metal complexes formed with barbituric acid and its derivatives, which serve as analogs for what could be expected with this compound.
| Ligand | Metal Ion | Resulting Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Barbituric acid (HL) | Cr(III) | [Cr(L)2(OH)(H2O)]·H2O | Octahedral | nih.gov |
| Barbituric acid (HL) | Mn(II) | [Mn(L)2(H2O)2] | Octahedral | nih.gov |
| Barbituric acid (HL) | Fe(III) | [Fe2(L)(OH)3(H2O)4]·2H2O | Not specified | nih.gov |
| Barbituric acid (HL) | Co(II) | [Co(HL)2(H2O)4]2+ | Octahedral | researchgate.net |
| Barbituric acid (HL) | Ni(II) | [Ni(HL)2(H2O)4]2+ | Octahedral | researchgate.net |
| Barbituric acid (HL) | Cu(II) | [Cu(HL)2(H2O)4]2+ | Octahedral | researchgate.net |
| Barbituric acid (HL) | Zn(II) | [Zn(L)2] | Not specified | nih.gov |
| Barbituric acid (HL) | Cd(II) | [Cd(L)2] | Not specified | nih.gov |
| 5-(o-substituted arylazo)barbituric acid | Ni(II) | Various | Square planar or Tetrahedral | researchgate.net |
| 5-(o-substituted arylazo)barbituric acid | Cu(II) | Various | Square planar | researchgate.net |
The ability of the barbiturate core to form multiple, specific hydrogen bonds is a key driver for the self-assembly of its derivatives into highly ordered supramolecular structures. researchgate.netresearchgate.net The imide and carbonyl groups of the 2,4,6-trioxo-1,3-diazinane ring can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined motifs such as rosettes and tapes. researchgate.netresearchgate.net These motifs can then further assemble into larger structures like nanofibers and nanosheets. researchgate.net
The introduction of a carbaldehyde group at the 5-position provides an additional site for directed interactions. For example, derivatives of this compound can be designed to interact with other molecules, such as melamine, to form co-crystals with intricate hydrogen-bonding networks. mdpi.com The self-assembly process can be influenced by factors such as solvent polarity and temperature, allowing for control over the resulting morphology of the material. researchgate.netresearchgate.net The combination of metal coordination and hydrogen bonding can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with porous structures and potentially interesting catalytic or sorption properties. researchgate.net
The following table provides examples of supramolecular assemblies formed by barbituric acid derivatives, illustrating the potential of this compound in forming ordered materials.
| Interacting Molecules | Nature of Interaction | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| π-conjugated barbiturates | Hydrogen bonding and π-π stacking | Crystalline nanofibers | researchgate.net |
| Melamine and Thiobarbituric acid | Hydrogen bonding | Co-crystals | mdpi.com |
| Barbiturate anions and metal-bipyridine cations | Ionic interactions and hydrogen bonding | 1D cationic polymeric chains | researchgate.net |
| Barbiturate-substituted π-conjugated molecules | Hydrogen bonding | Windmill hexamers (rosettes) | researchgate.net |
| Vanillin-barbiturate conjugates | Hydrogen bonding | Rosette and tape-like frameworks | researchgate.net |
Advanced Applications of 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde in Organic Synthesis and Materials Science
As a Versatile Synthon in Organic Synthesis
The unique chemical architecture of 2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde, featuring a reactive aldehyde and an active methylene (B1212753) group flanked by two amide functionalities, positions it as a powerful synthon for constructing intricate molecular frameworks.
Precursor for Complex Heterocyclic Systems
The reactivity of this compound is largely dictated by the chemistry of its parent compound, barbituric acid, which is renowned for its role in multicomponent reactions (MCRs) and condensations. mdpi.com The aldehyde group at the C-5 position serves as a primary reactive site for building molecular complexity.
One of the most fundamental reactions involving this compound is the Knoevenagel condensation. researchgate.netresearchgate.net The aldehyde can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to generate new C-C double bonds. These resulting intermediates are highly activated and can undergo subsequent intramolecular or intermolecular reactions to form fused heterocyclic systems. For instance, tandem Knoevenagel-Michael cyclocondensation reactions are a common strategy. In a typical sequence, the aldehyde group of this compound would react with an active methylene compound, and the resulting adduct could then undergo a Michael addition with the C-5 position of another barbituric acid molecule, leading to the formation of complex pyrano[2,3-d]pyrimidine derivatives. mdpi.com Such pyrimidine-fused heterocycles are of significant interest in medicinal chemistry. mdpi.com
Furthermore, the compound is an ideal substrate for three-component condensations, a cornerstone of modern heterocyclic synthesis. researchgate.net By reacting this compound with an amine and a third component (like an active methylene compound or a β-ketoester), a diverse array of complex nitrogen-containing heterocycles can be efficiently synthesized. mdpi.comresearchgate.net This approach allows for the rapid generation of molecular diversity from a single, highly functionalized precursor. The synthesis of fused 1,7-phenanthroline (B34526) derivatives through the condensation of barbituric acid, an aromatic amine, and an aromatic aldehyde highlights the potential pathways available for its carbaldehyde derivative. researchgate.net
| Reaction Type | Reactants with this compound | Potential Product Class |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | 5-Ylidenebarbituric Acid Derivatives |
| Tandem Knoevenagel-Michael | Active Methylene Compound + Barbituric Acid | Pyrano[2,3-d]pyrimidines |
| Multicomponent Reaction | Amine + β-Ketoester | Fused Pyrimidine (B1678525) Derivatives |
Building Block for Natural Product Synthesis (Synthetic Analogues)
Natural products remain a vital source of inspiration for the development of new therapeutic agents. nih.gov The synthesis of analogues of bioactive natural products is a key strategy to improve their properties or explore their mechanism of action. rsc.org The this compound scaffold is particularly relevant for creating analogues of natural products containing acyltetramic acids or other related dicarbonyl systems due to structural and electronic similarities. nih.gov
For example, 3-acyltetramic acids are a class of natural products with notable antibacterial activity. nih.gov The endocyclic β-dicarbonyl motif of the barbiturate (B1230296) core in this compound mimics the key structural feature of these natural products. The aldehyde functionality provides a convenient handle to introduce a variety of side chains, mimicking the 3-acyl group of the natural compounds. Through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, or reductive amination, the aldehyde can be elaborated into diverse structures, allowing for the systematic exploration of structure-activity relationships. This approach enables the generation of novel barbiturate-based compounds with potential antibacterial properties, inspired by natural product leads. nih.gov
Role in Polymer Chemistry and Advanced Materials
The combination of reactive functional groups and the ability to form predictable, strong intermolecular interactions through hydrogen bonding makes this compound an attractive candidate for the bottom-up construction of advanced materials.
Monomer in the Construction of Covalent Organic Frameworks (COFs) and Related Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. They are typically synthesized through condensation reactions of rigid molecular building blocks. The triazine structure is a common component in COF design due to its planar geometry and ability to form robust networks. nih.gov
This compound is a promising, albeit less explored, monomer for COF synthesis. Its aldehyde group can participate in condensation reactions with multitopic amines (e.g., triamines) to form highly stable imine-linked COFs. The barbiturate core offers several advantages:
Hydrogen Bonding: The N-H and C=O groups can direct the assembly of the framework through intramolecular and intermolecular hydrogen bonds, enhancing crystallinity and stability.
Functionality: The carbonyl groups within the diazinane ring can act as Lewis basic sites, potentially coordinating with metal ions or interacting with guest molecules.
Structural Rigidity: The heterocyclic ring provides a rigid and planar building unit, which is crucial for achieving ordered porous structures.
A related triazine derivative, 1,3,5-triazine-2,4,6-tribenzaldehyde, has been successfully used as a crosslinking agent to form hydrogels, demonstrating the utility of aldehyde-functionalized triazines in polymer networks. nih.govresearchgate.net This suggests that this compound could similarly be employed to construct novel COFs with unique topologies and properties for applications in gas storage, catalysis, or sensing.
Components for Self-Assembling Systems and Soft Materials
Supramolecular self-assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, higher-order structures. Barbiturate derivatives are well-known for their ability to form robust self-assembling systems, including rosette- and tape-like frameworks, through complementary hydrogen bonding patterns. researchgate.net
The structure of this compound is ideally suited for this purpose. The two N-H protons act as hydrogen bond donors, while the three C=O groups act as acceptors. This arrangement can lead to the formation of extended hydrogen-bonded networks. By modifying the aldehyde group, for instance, through condensation with aromatic amines to form Schiff bases, one can introduce large π-systems into the molecule. This allows for the interplay of both hydrogen bonding and π-π stacking interactions, leading to the formation of complex soft materials like gels, liquid crystals, or nanofibers. Research on vanillin-barbiturate conjugates has shown that such systems can self-assemble into ordered frameworks, underscoring the potential of aldehyde-modified barbiturates in materials science. researchgate.net
Applications in Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for rapidly synthesizing large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.gov The success of this approach often relies on the use of versatile building blocks and robust, high-yielding reactions amenable to solid-phase or automated synthesis.
This compound is an excellent candidate for inclusion in combinatorial libraries. Its aldehyde group can undergo a wide range of chemical transformations, such as reductive amination, Wittig reactions, and multicomponent reactions, allowing for the introduction of diverse functional groups at this position.
Solid-phase synthesis methodologies have been developed for related triazinedione structures. nih.gov In a typical combinatorial approach, the barbiturate core could be attached to a solid support. The aldehyde functionality would then be exposed to a diverse set of reagents in a spatially separated array (e.g., a microtiter plate). For example, a library of amines could be used in a reductive amination protocol to generate a library of 5-(aminomethyl)barbituric acid derivatives. This strategy allows for the creation of thousands of discrete compounds with minimal purification, accelerating the discovery of molecules with desired biological or material properties. nih.govnih.gov
Design and Synthesis of Compound Libraries
The design and synthesis of compound libraries are central to modern drug discovery and materials science, enabling the rapid generation and screening of numerous compounds to identify molecules with desired properties. This compound is an exemplary scaffold for combinatorial chemistry due to the high reactivity of its aldehyde functional group. This group readily participates in classic C-C bond-forming reactions, serving as a key electrophilic partner.
A primary application of this compound is in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. gatech.edu The use of this compound, or its in situ generation from barbituric acid and an aldehyde source, allows for the creation of densely functionalized heterocyclic systems.
Detailed research has demonstrated the utility of the barbituric acid core in such reactions. For instance, Knoevenagel condensation between barbituric acid derivatives and various aldehydes is a foundational step, leading to an activated alkene intermediate. mdpi.comgatech.edu This intermediate can then undergo subsequent intramolecular or intermolecular reactions, such as Michael additions or cycloadditions, to yield a diverse range of fused and spirocyclic pyrimidine derivatives. uno.edu These reactions are often catalyzed by simple and environmentally benign catalysts, and can sometimes be performed in green solvents like water or ethanol (B145695), or even under solvent-free conditions. uno.eduresearchgate.net The structural diversity of the resulting libraries can be systematically expanded by varying the substituents on the reaction partners. For example, three-component reactions involving barbituric acids, aldehydes, and other nucleophiles like 6-aminouracils or malononitrile lead to the formation of complex fused ring systems such as pyrido[2,3-d:6,5-d]dipyrimidines. gatech.edu
The table below summarizes representative strategies for the synthesis of compound libraries derived from the barbituric acid scaffold, highlighting the versatility of using an aldehyde functional group in these transformations.
| Library Type | Key Reaction | Reactants | Catalyst/Conditions | Resulting Scaffold |
| Pyrido[2,3-d:6,5-d]dipyrimidines | Three-component cyclocondensation | Barbituric acid, Aromatic aldehydes, 6-Aminouracils | Refluxing water | Pyrido[2,3-d:6,5-d]dipyrimidine gatech.edu |
| Pyrano-fused pyrimidines | Four-component reaction | Barbituric acid, Benzaldehyde, Ethyl acetoacetate, Hydrazine (B178648) | Dendritic polymer (PBCMO-amine) | Pyrano[2,3-b]pyrimidine uno.edu |
| Chromeno-pyrimidines | Three-component reaction | Barbituric acid, Substituted benzaldehydes, 4-Hydroxycoumarin | Trisodium citrate (B86180) dihydrate, Ultrasound | Chromeno[2,3-d]pyrimidine uno.edu |
| Polyfunctionalized Pyrroles | Three-component reaction | Barbituric acid derivatives, Arylglyoxals, 6-Amino-1,3-dimethyluracil | Tetra-n-butylammonium bromide (TBAB), Ethanol, 50 °C | Pyrrolo[2,3-d]pyrimidine mdpi.com |
Methodologies for Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the automated and high-throughput synthesis of compound libraries, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. crsubscription.comjetir.org While extensive literature details the solution-phase synthesis of barbituric acid derivatives, specific examples documenting the immobilization and subsequent diversification of this compound on a solid support are less common. However, based on the known reactivity of the scaffold and established SPOS principles, several viable strategies can be proposed. wikipedia.org
A potential approach involves anchoring the barbituric acid core to a solid support via one of its nitrogen atoms. For this, an N-unsubstituted or mono-N-substituted barbituric acid precursor would be required. The acidic N-H proton can be removed with a base, and the resulting nucleophilic nitrogen can be attached to a resin functionalized with an appropriate electrophilic linker, such as a Wang or Rink amide linker, which are susceptible to cleavage by acids like trifluoroacetic acid (TFA). jetir.org
Alternatively, the aldehyde functionality of this compound itself could be used as the point of attachment. For example, the aldehyde could be reacted with a resin-bound hydrazine or aminooxy group to form a hydrazone or oxime linker, respectively. These linkages are stable under many reaction conditions but can be cleaved under specific hydrolytic or reductive conditions to release the final product.
Once the scaffold is immobilized, the remaining functional groups can be elaborated. If the aldehyde is not used for linkage, it remains available for a multitude of reactions on the solid support, such as Wittig reactions, reductive aminations, or participation in MCRs as previously described. The products of these reactions can be further modified in subsequent steps before the final compound is cleaved from the resin for purification and screening. The "mix and split" method in combinatorial synthesis can be employed, where beads are mixed during common reaction steps and split for individual reactions, allowing for the exponential generation of unique compounds. wikipedia.org
The following table outlines a hypothetical methodology for the solid-phase synthesis of a library based on the this compound scaffold.
| Parameter | Description | Example |
| Solid Support | The insoluble polymer matrix upon which the synthesis is performed. crsubscription.com | Polystyrene beads cross-linked with divinylbenzene (B73037) (e.g., Merrifield resin) |
| Linker | A chemical moiety that connects the initial reactant to the solid support and allows for cleavage of the final product. jetir.org | Rink Amide Linker (for attachment via N-H) |
| Immobilization | The chemical reaction used to attach the starting material to the linker on the solid support. | Reaction of N-H of a barbituric acid precursor with the activated linker on the resin. |
| On-Bead Reaction | Chemical transformations performed on the resin-bound molecule to build complexity. | Knoevenagel condensation of the C5-methylene with an aldehyde, followed by diversification. |
| Cleavage | The reaction used to release the final synthesized compound from the solid support. jetir.org | Treatment with a strong acid, such as 95% Trifluoroacetic Acid (TFA) in water. |
Conclusion and Future Perspectives in 2,4,6 Trioxo 1,3 Diazinane 5 Carbaldehyde Research
Synthesis and Reactivity Challenges and Opportunities
The synthesis of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde presents both established routes and opportunities for methodological refinement. The classical approach often involves the formylation of barbituric acid. However, achieving high yields and purity can be challenging due to the reactivity of the product.
Challenges:
Reaction Control: The formylation reaction needs to be carefully controlled to prevent side reactions, such as over-formylation or degradation of the barbituric acid ring.
Purification: The polarity of the compound and its potential for tautomerism can complicate purification processes, often requiring specialized chromatographic techniques.
Stability: The aldehyde group is susceptible to oxidation and other transformations, which can impact the long-term storage and handling of the compound.
Opportunities:
Green Synthesis: There is a significant opportunity to develop more environmentally benign synthetic methods, potentially utilizing greener solvents and catalysts. One-pot multicomponent reactions starting from simple precursors like an aromatic amine, formic acid, and barbituric acid in water have shown promise for related structures and could be adapted. researchgate.net
Catalytic Methods: Exploration of novel catalysts, including organocatalysts and metal-based catalysts, could lead to more efficient and selective formylation reactions under milder conditions.
Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety for potentially hazardous reactions.
The reactivity of the aldehyde group in this compound is a key area for future exploration. The Knoevenagel condensation is a particularly powerful tool for extending the molecular framework of this compound. wikipedia.orgrltsc.edu.inorganic-chemistry.org
Table 1: Examples of Knoevenagel Condensation Reactions with Barbituric Acid Derivatives
| Aldehyde Reactant | Active Methylene (B1212753) Compound | Catalyst/Conditions | Product Type | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (B6355638)/Ethanol (B145695) | Arylidene-thiobarbituric acid | wikipedia.org |
| Various Aromatic Aldehydes | Barbituric acid | Acetic acid/Ethanol | 5-Arylidenebarbituric acid | rltsc.edu.in |
| Quinoline-2-carbaldehyde | Barbituric acid | Modified Procedure | 5-(Quinolinylmethylene)barbituric acid | researchgate.net |
The aldehyde functionality also opens the door to a wide range of other chemical transformations, including reductive aminations, Wittig-type reactions, and the formation of Schiff bases, offering pathways to a diverse array of derivatives with potentially interesting biological and material properties. researchgate.net
Emerging Areas in Computational and Theoretical Chemistry
Computational and theoretical chemistry are poised to play an increasingly vital role in accelerating research on this compound. These methods provide invaluable insights into the molecule's structure, properties, and reactivity, guiding experimental efforts and aiding in the rational design of new compounds.
Key Areas of Computational Investigation:
Tautomerism and Electronic Structure: The keto-enol tautomerism of the barbituric acid ring significantly influences its properties. thieme-connect.deresearchgate.net Computational studies can predict the relative stabilities of different tautomers in various environments (gas phase, solution) and elucidate their electronic structures. thieme-connect.deresearchgate.net This understanding is crucial for predicting reactivity and designing molecules with specific electronic properties.
Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, such as the Knoevenagel condensation, providing detailed information about transition states and activation energies. researchgate.net This can help in optimizing reaction conditions and predicting the feasibility of new transformations.
Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data (NMR, IR, UV-Vis), which is essential for the characterization of new derivatives.
Pharmacokinetic and Toxicological Predictions: In the context of drug discovery, computational models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize compounds for synthesis and biological testing. nih.govplos.orgresearchgate.net
Table 2: Computational Methods in the Study of Barbituric Acid Derivatives
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Tautomerism, Reaction Mechanisms, Spectroscopic Prediction | Relative stabilities of tautomers, transition state energies, predicted spectral data. |
| Ab initio methods | Electronic Structure, Ionization Energies | Detailed understanding of molecular orbitals and electronic transitions. |
| Molecular Docking | Ligand-Receptor Interactions | Prediction of binding modes and affinities to biological targets. |
| PK/PD Modeling | Pharmacokinetics and Pharmacodynamics | Simulation of drug concentration-time profiles and their effect on biological systems. nih.govplos.orgresearchgate.net |
Future Directions in Advanced Materials Design
The unique structural features of this compound make it an attractive building block for the design of advanced materials with tailored properties. The presence of multiple hydrogen bonding sites, a reactive aldehyde group, and a tunable electronic structure provides a rich platform for material innovation.
Potential Applications in Materials Science:
Polymers and Hydrogels: The aldehyde group can be utilized for polymerization reactions, leading to the formation of novel polymers. For instance, condensation with di- or polyamines could yield polyimines or polyamides with interesting thermal and mechanical properties. Crosslinking reactions involving the aldehyde can also be used to create hydrogels with potential applications in drug delivery and tissue engineering. mdpi.comulaval.camdpi.comrsc.org
Metal-Organic Frameworks (MOFs): The barbituric acid scaffold can act as a multidentate ligand for the construction of MOFs. The aldehyde group can be further functionalized post-synthesis to introduce new functionalities within the pores of the MOF, leading to materials with applications in gas storage, catalysis, and sensing.
Chromophoric Materials: The Knoevenagel condensation of this compound with various electron-donating or -withdrawing groups can lead to the synthesis of push-pull chromophores with tunable optical and electronic properties. thieme-connect.deresearchgate.net These materials could find applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as sensors.
Outlook for Novel Chemical Discoveries Based on the this compound Scaffold
The this compound scaffold holds immense potential for the discovery of novel chemical entities with diverse applications, particularly in the realm of medicinal chemistry. The barbituric acid core is a well-known pharmacophore, and the introduction of the reactive aldehyde group at the 5-position allows for extensive chemical diversification.
Future Research Directions:
Bioactive Compound Libraries: The aldehyde group serves as a versatile handle for the synthesis of large and diverse libraries of compounds through various chemical transformations. These libraries can be screened against a wide range of biological targets to identify new drug leads. nih.govresearchgate.netnih.gov
Enzyme Inhibitors: The ability of the barbituric acid ring to mimic the structure of nucleobases makes it a promising scaffold for the design of enzyme inhibitors, particularly for enzymes involved in nucleotide metabolism. The aldehyde group can be used to introduce specific interactions with the enzyme's active site.
Antimicrobial and Anticancer Agents: Barbituric acid derivatives have a long history of use as sedatives and hypnotics, but recent research has focused on their potential as antimicrobial and anticancer agents. The 5-formyl derivative provides a starting point for the synthesis of new analogs with improved efficacy and selectivity.
Bioconjugation: The reactive aldehyde group can be used for the bioconjugation of the barbiturate (B1230296) scaffold to proteins, peptides, or other biomolecules, enabling the development of targeted drug delivery systems and diagnostic tools.
Q & A
Q. What are the common synthetic routes for 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde, and what analytical methods are used to confirm its purity?
The synthesis typically involves multi-step organic reactions, such as the formation of diazinan-5-ylidene intermediates followed by aldehyde functionalization. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups to the core structure, as seen in analogous compounds . Key steps include controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to prevent side reactions. Analytical validation includes:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and purity.
- HPLC-MS to detect trace impurities.
- Elemental analysis for empirical formula verification .
Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the carbaldehyde group in this compound?
The carbaldehyde group’s electronic properties can be probed using:
- ¹³C NMR : Chemical shifts near δ 190–200 ppm confirm the aldehyde’s sp² hybridization.
- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2800 cm⁻¹).
- UV-Vis spectroscopy : π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound derivatives?
Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing forces. Methodological strategies include:
- Computational validation : Density Functional Theory (DFT) simulations to compare theoretical vs. experimental NMR/IR spectra.
- X-ray crystallography : Resolving tautomeric forms via hydrogen-bonding patterns (e.g., enol vs. keto forms) .
- Data triangulation : Cross-referencing NMR, XRD, and mass spectrometry to identify dominant conformers .
Q. What methodological approaches are recommended for refining the crystal structure of this compound using SHELXL?
SHELXL refinement involves:
- Hydrogen-bond geometry : Using anisotropic displacement parameters (ADPs) to model thermal motion .
- Validation tools : R-factor analysis, residual density maps, and Hirshfeld surface analysis to detect disorder.
- Twinned data handling : Employing HKLF5 format for twinned datasets and verifying via ROTAX .
Q. How can halogen substitution at specific positions influence the reactivity of this compound analogues, and what experimental strategies validate these effects?
Halogens (e.g., Br, Cl) alter electronic density and steric bulk:
- Electrophilicity : Bromo-substituted derivatives show enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to lower C–X bond dissociation energy .
- Comparative studies : Synthesize chloro, bromo, and fluoro analogues, then analyze via:
Q. What strategies are employed to analyze hydrogen-bonding networks in this compound cocrystals, and how do these interactions affect material properties?
Hydrogen-bonding networks are critical for supramolecular assembly:
- Geometric parameters : Measure D–H···A angles and H···A distances (e.g., using SHELXL’s HTAB command) .
- Thermal analysis : DSC/TGA to correlate H-bond strength with thermal stability.
- Polar materials design : Barbituric acid derivatives form polar cocrystals via N–H···O interactions, enabling piezoelectric applications .
Q. What are the key considerations in designing a reaction scheme to introduce functional groups to the trioxo-diazinane core without disrupting its stability?
Stability challenges arise from the electron-deficient trioxo-diazinane ring:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities.
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent ring hydrolysis.
- Low-temperature reactions : Limit thermal degradation during exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
